5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
It’s known that such compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds of this nature often influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Such compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-3-(trifluoromethyl)pyridine with hydrazine or its derivatives under controlled conditions to form the pyrazolo[4,3-b]pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, cyclization, and purification steps to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-b]pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles under anhydrous conditions.
Major Products:
- Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can lead to the formation of N-oxides or other oxidized derivatives .
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or photophysical properties.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its pyrazolo[4,3-b]pyridine core, which provides additional sites for functionalization and potential biological activity compared to simpler pyridine derivatives.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUHHQJWBKGTLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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